4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
The compound 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic molecule that contains both bromine and chlorine atoms attached to a pyrrolopyridine skeleton. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of halogen atoms makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds has been demonstrated through various methods. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation, which could potentially be adapted for the synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . Additionally, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization indicates the feasibility of introducing bromine and chlorine atoms onto a heterocyclic core .
Molecular Structure Analysis
The molecular structure of closely related compounds has been studied using X-ray diffraction and DFT calculations. For example, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was investigated, revealing the covalent nature of bonds within the pyrrolopyridine skeleton . This suggests that 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine would likely exhibit similar bonding characteristics.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of halogen atoms. Pyridine hydrochloride has been used for the synthesis of chloro compounds from bromo derivatives, which could be relevant for reactions involving 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . Furthermore, the formation of pyridinium compounds from halogenated pyridines suggests potential pathways for the synthesis of quaternary salts or other nitrogen-containing structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are often characterized by their reactivity and stability. The stability of halogenated triazolopyrimidines and their susceptibility to ring rearrangement could provide insights into the behavior of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine under various conditions . Additionally, the study of nonstoichiometric bromo-chloro-pyridine complexes offers information on the coordination chemistry and potential ligand exchange reactions .
Scientific Research Applications
Synthesis and Derivatives
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives are primarily utilized in various synthesis processes in organic chemistry. For instance, the synthesis of 4-substituted 7-azaindole derivatives involves nucleophilic displacement, where 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as versatile building blocks (Figueroa‐Pérez et al., 2006). This highlights the compound’s role in facilitating the creation of complex molecules with potential pharmaceutical applications.
Structural and Electronic Features
The detailed study of the molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a closely related compound, provides insights into the electronic structure and stability of these types of molecules. High-resolution X-ray diffraction studies reveal significant information about bond critical points and electron density distribution, which are crucial for understanding the reactivity and stability of these compounds (Hazra et al., 2012).
Application in Heterocyclic Chemistry
Pyrrolo[2,3-c]pyridine frameworks, which include 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, are significant in heterocyclic chemistry. They serve as intermediates in the synthesis of complex heterocyclic compounds. For example, Fischer indole cyclization in polyphosphoric acid can be utilized to create heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the versatility of these compounds in creating diverse molecular structures (Alekseyev et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLSAWNYQEIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452648 | |
Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
425380-38-7 | |
Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425380-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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